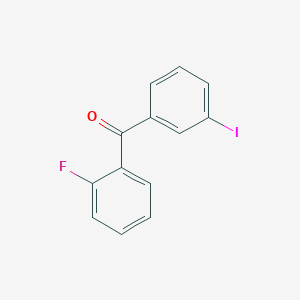

2-Fluoro-3'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

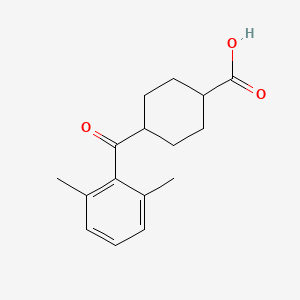

2-Fluoro-3’-iodobenzophenone is an organic compound with the chemical formula C13H8FIO . It has a molecular weight of 326.11 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3’-iodobenzophenone is represented by the linear formula C13H8FIO . The InChI code for this compound is 1S/C13H8FIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H .Aplicaciones Científicas De Investigación

Anaerobic Transformation Studies : The transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium was investigated using isomeric fluorophenols as analogues. This study provides insights into the mechanisms of anaerobic transformation, with 2-fluorophenol being transformed to 3-fluoro-4-hydroxybenzoate under certain conditions (Genthner, Townsend, & Chapman, 1989).

Metabolism of Fluorinated Compounds : Syntrophus aciditrophicus, a strictly anaerobic bacterium, was studied for its ability to metabolize fluorobenzoate isomers. This research provides valuable information on the initial steps of the metabolism of aromatic acids in an anaerobic environment (Mouttaki, Nanny, & McInerney, 2008).

High-Performance Polymer Development : The synthesis and characterization of a fluorinated phthalazinone monomer and its polymers were explored, highlighting their applications in engineering plastics and membrane materials due to their distinguished thermal properties and solubility (Xiao, Wang, Jin, Jian, & Peng, 2003).

Catalytic Cyclization Studies : Research on the intramolecular Cu(I)-catalyzed cyclizations of substituted 2-iodobenzophenones under thermal and microwave conditions revealed efficient methods for synthesizing fluorene analogues, highlighting the value of these reactions in organic synthesis (Haggam, 2013).

Fluorogenic Sensor Development : A study on the synthesis of a new o-aminophenol-based fluorogenic chemosensor, which shows high selectivity and sensitivity toward Al3+ ions, demonstrates the potential of these compounds in bio-imaging and detection applications (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Development of Fluorinated Probes for pH Measurement : The creation of pH sensitive probes based on fluorinated o-aminophenol derivatives highlights their application in intracellular pH measurement, demonstrating the versatility of these compounds in biochemical research (Rhee, Levy, & London, 1995).

Propiedades

IUPAC Name |

(2-fluorophenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIUDYYZJUORNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641515 |

Source

|

| Record name | (2-Fluorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3'-iodobenzophenone | |

CAS RN |

890098-24-5 |

Source

|

| Record name | (2-Fluorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

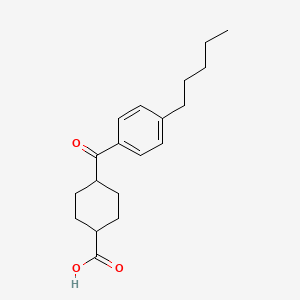

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

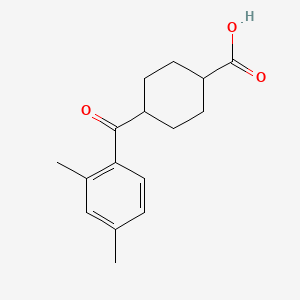

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

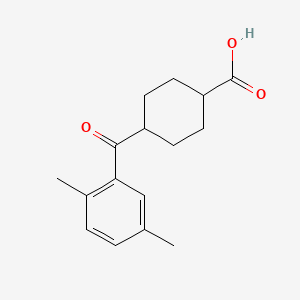

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323891.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)